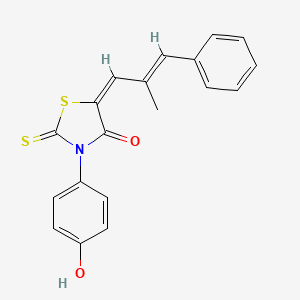![molecular formula C15H20N4O2 B6092715 1-methyl-5-nitro-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B6092715.png)
1-methyl-5-nitro-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-5-nitro-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that has shown promising results in scientific research related to parasitology, cancer treatment, and neuropharmacology.
Wirkmechanismus
The mechanism of action of 1-methyl-5-nitro-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazole involves the inhibition of various enzymes and disruption of cell membrane integrity. The compound has been shown to inhibit the activity of parasitic enzymes such as trypanothione reductase and farnesyltransferase. In cancer cells, the compound induces apoptosis and inhibits cancer cell proliferation by disrupting the cell cycle.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of various parasites and cancer cells. In addition, the compound has neuroprotective effects and can improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-methyl-5-nitro-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazole in lab experiments include its potent activity against various parasites and cancer cells, as well as its neuropharmacological properties. However, the compound has limitations such as its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are various future directions for research on 1-methyl-5-nitro-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazole. These include:
1. Further studies on the mechanism of action of the compound.
2. Development of more efficient synthesis methods for the compound.
3. Investigation of the potential of the compound as a treatment for other diseases such as malaria, Chagas disease, and neurodegenerative disorders.
4. Studies on the potential toxicity of the compound and its effects on non-target organisms.
5. Development of more effective formulations of the compound for use in medicine.
Conclusion:
This compound is a chemical compound that has shown promising results in scientific research related to parasitology, cancer treatment, and neuropharmacology. The compound has potent activity against various parasites and cancer cells and has neuroprotective effects. Further research is needed to fully understand the potential of this compound in medicine and other fields.
Synthesemethoden
The synthesis of 1-methyl-5-nitro-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazole involves the reaction of 2-(1-piperidinyl)ethylamine with 1-methyl-5-nitro-1H-benzimidazole in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-methyl-5-nitro-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazole has been extensively studied for its potential applications in parasitology. Studies have shown that this compound has potent activity against various parasitic organisms such as Leishmania infantum, Trypanosoma cruzi, and Plasmodium falciparum. The mechanism of action of this compound involves the inhibition of parasitic enzymes and disruption of cell membrane integrity.
The compound has also shown promising results in cancer treatment. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells such as breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the induction of apoptosis and inhibition of cancer cell proliferation.
In addition, this compound has also been studied for its neuropharmacological properties. Studies have shown that this compound has potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
1-methyl-5-nitro-2-(2-piperidin-1-ylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-17-14-6-5-12(19(20)21)11-13(14)16-15(17)7-10-18-8-3-2-4-9-18/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMODKGBISTIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6092636.png)
![N-[4-(acetylamino)phenyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6092637.png)
![methyl 2-[(2,4,6-trinitrophenyl)amino]benzoate](/img/structure/B6092649.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6092657.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B6092681.png)
![ethyl 4-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B6092682.png)
![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B6092694.png)

![3-[(4-methylphenoxy)methyl]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6092702.png)
![2-{N-[4-(2-chlorobenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6092708.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B6092712.png)
![2-{1,4-bis[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6092730.png)
![7-(2,3-dimethoxybenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6092736.png)
